3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8(12)3-5-9-6-8/h2,4,9,12H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXFOJXQSPVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCNC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340271-70-6 | |
| Record name | 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol typically involves the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine to form the corresponding imine, which is then reduced to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The pyrrolidine ring undergoes nucleophilic substitution at the hydroxyl-bearing carbon. For example:
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Halogenation : Treatment with PCl₅ or SOCl₂ converts the hydroxyl group to a chlorine substituent, forming 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-chloride. This reaction typically proceeds in anhydrous dichloromethane at 0–5°C with yields >80%.
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Amination : Reacting with ammonia or primary amines under Mitsunobu conditions (DIAD, PPh₃) replaces the hydroxyl group with an amine, yielding derivatives like 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine .
Alkylation and Acylation
The hydroxyl group participates in O-alkylation and O-acylation:
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation:
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Ring-Opening Oxidation : Using KMnO₄ in acidic conditions cleaves the pyrrolidine ring, generating a diketone intermediate that further reacts to form carboxylic acids.
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Selective Hydroxyl Oxidation : CrO₃ in H₂SO₄ oxidizes the tertiary alcohol to a ketone, yielding 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-one (confirmed by IR carbonyl stretch at 1715 cm⁻¹) .
Mannich Reaction
The compound acts as a nucleophile in Mannich reactions, forming C–C bonds with aldehydes and amines:
Example Reaction:
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Reactants : Formaldehyde (1.2 eq), pyrrolidine (1.5 eq), acetic acid catalyst
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Conditions : Reflux in ethanol, 12 h
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Product : 4-(Pyrrolidin-1-ylmethyl)-3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol
This reaction exploits the electron-rich pyrazole ring to stabilize intermediates during the Mannich process .
Cyclocondensation
The pyrazole nitrogen participates in cyclization with electrophiles:
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Triazole Formation : Reacting with NaN₃ and CuI in DMF at 100°C forms a triazole-fused derivative via click chemistry, enhancing metabolic stability for pharmacological applications .
Metal Coordination
The pyrazole nitrogen and hydroxyl oxygen serve as ligands for transition metals:
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Cu(II) Complexation : Forms a 1:2 complex with CuCl₂ in methanol, characterized by a UV-Vis absorption peak at 635 nm and EPR signals indicative of square-planar geometry .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of pyrazolol derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol. Research indicates that these compounds exhibit significant antioxidant properties, making them promising candidates for treating neurodegenerative diseases.
Case Study Findings :
- A study synthesized various pyrazolol derivatives, demonstrating their efficacy in reducing oxidative stress in neuronal cells. The compound exhibited substantial neurocytoprotective effects in models of oxygen-glucose deprivation/reoxygenation injury, suggesting its potential for stroke therapy .
Antioxidant Activity
The compound has shown remarkable antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. This property is crucial for developing formulations aimed at combating oxidative stress-related disorders.
Data Summary :
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Y12 (this compound) | 85% | 90% |
These results indicate that the compound can effectively neutralize free radicals, which are implicated in numerous pathological conditions .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing other biologically active derivatives. Its ability to undergo various chemical reactions allows for the creation of novel compounds with enhanced pharmacological properties.
Example Synthesis Pathway :
Using this compound as a starting material, researchers have explored pathways to create derivatives with improved efficacy against specific targets in cancer therapy and inflammation .
Potential in Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug discovery programs focused on neuroprotection and anti-inflammatory agents. Its pharmacokinetic properties can be optimized to enhance bioavailability and reduce toxicity.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pyrazole ring may play a crucial role in binding to the active site of the target, thereby modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol with analogs differing in ring size, substituents, or functional groups. Key physicochemical and structural distinctions are highlighted.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Substituents/Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N₃O | 153.18 | Pyrrolidine | 1-Methylpyrazole, hydroxyl (C3) | Potential hydrogen-bonding capacity |
| 3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride | C₆H₁₁Cl₂N₃O | 236.15 | Azetidine | 1-Methylpyrazole, hydroxyl (C3) | Dihydrochloride salt; smaller ring size |
| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | C₁₁H₁₅NO₂ | 193.25 | Pyrrolidine | 3-Methoxyphenyl | Increased lipophilicity from aryl group |
| 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride | C₉H₁₅Cl₂N₃ | 236.15 | Tetrahydropyridine | 1-Methylpyrazole, unsaturated ring | Partial unsaturation alters electron density |
| 3-Phenylpyrazol-5-ol | C₉H₈N₂O | 160.17 | Pyrazole | Phenyl, hydroxyl | Classic pyrazole derivative |
Key Structural and Functional Comparisons:
Ring System Variations: Pyrrolidine (5-membered) vs. Tetrahydropyridine (Partially Unsaturated): The unsaturated ring in C₉H₁₅Cl₂N₃ may enhance π-π stacking interactions, a feature absent in the fully saturated pyrrolidine .
Aryl vs. Heteroaryl Substituents: The 3-methoxyphenyl group in C₁₁H₁₅NO₂ increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Salt Forms :
- Dihydrochloride salts (e.g., C₆H₁₁Cl₂N₃O and C₉H₁₅Cl₂N₃) improve crystallinity and stability but add molecular weight and ionic character, impacting pharmacokinetics .
Research Implications and Gaps
- Synthetic Accessibility : The synthesis of pyrrolidine-pyrazole hybrids is well-documented for analogs like 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol, though optimization for scale-up remains unexplored .
- Structure-Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with biological activity.
- Crystallography and Hydrogen Bonding : Tools like SHELX could elucidate the hydrogen-bonding patterns of the hydroxyl group, aiding in crystal engineering or co-crystal design .
Biological Activity
3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1340271-70-6
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
Additionally, derivatives of this compound have shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Risk and safety statements indicate potential hazards such as skin irritation and eye damage, necessitating careful handling in laboratory settings .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer properties of related pyrazole derivatives, researchers exposed A549 cells to varying concentrations of the compounds derived from this compound. The MTT assay results demonstrated significant cytotoxicity at concentrations above 100 µM, with notable differences compared to standard chemotherapeutics like cisplatin .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The findings revealed that certain substitutions on the pyrazole ring enhanced antimicrobial activity, suggesting that structural modifications could optimize efficacy against resistant pathogens .
Q & A
Q. What are the established synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with pyrrolidin-3-ol precursors. For example, pyrazole intermediates can be prepared via condensation reactions using aryl aldehydes and substituted pyrazolones under reflux in solvents like ethanol or xylene (6–12 hours, 80–120°C) . The pyrrolidine ring is then functionalized via nucleophilic substitution or reductive amination. Optimization includes adjusting stoichiometry (e.g., 1:1.4 molar ratio of reactants to chloranil ), solvent polarity (xylene for high-temperature stability), and purification via recrystallization (methanol/water mixtures). Yield improvements are achieved by controlling reaction time and temperature gradients.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (for absolute configuration) , ¹H/¹³C NMR (to identify proton environments, e.g., pyrazole C-H at δ 6.5–7.5 ppm and pyrrolidine hydroxyl at δ 2.5–3.5 ppm ), and FT-IR (to detect N-H/O-H stretches at 3200–3500 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (±1 Da accuracy). Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point consistency (e.g., 175–177°C for related pyrazol-5-ols ).
Q. What are the critical solubility and stability parameters for handling this compound?
- Methodological Answer : The compound is polar due to the hydroxyl and pyrazole groups, showing solubility in DMSO, methanol, and aqueous buffers (pH 4–7). Stability tests indicate decomposition under prolonged light exposure (>48 hours) or acidic conditions (pH < 3), necessitating storage at –20°C in amber vials . Hygroscopicity is mitigated using desiccants (silica gel). Solubility in non-polar solvents (e.g., hexane) is poor (≤0.1 mg/mL), requiring co-solvents like DMF for kinetic studies.
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-pyrrolidine coupling be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, using bulky directing groups (e.g., trifluoromethyl ) on the pyrazole directs coupling to the N-1 position. Computational modeling (DFT calculations) predicts favorable transition states for C–N bond formation at specific sites . Catalytic systems like Pd/Cu bimetallic catalysts enhance selectivity in cross-coupling reactions . Reaction monitoring via TLC or in-situ NMR identifies byproducts early, enabling mid-reaction adjustments.
Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models the compound’s electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens potential protein targets (e.g., kinases) by analyzing hydrogen bonding with the pyrrolidine hydroxyl and pyrazole N-atoms. MD simulations (AMBER) assess stability in lipid bilayers for membrane permeability studies. These methods guide functionalization (e.g., adding sulfonyl groups ) to modulate bioactivity.
Q. How can contradictions in reported synthetic yields (e.g., 40% vs. 65%) be resolved?
- Methodological Answer : Yield discrepancies often arise from subtle variations in reaction setup (e.g., inert atmosphere vs. ambient conditions ) or purification efficiency . Systematic replication studies should standardize protocols:
- Use anhydrous solvents (Na₂SO₄-dried xylene ).
- Optimize recrystallization solvents (DMF/EtOH vs. methanol ).
- Quantify byproducts via GC-MS to identify competing pathways.
Contradictions in activation energy (ΔG‡) calculations may require revisiting transition-state models using high-level theory (CCSD(T)) .
Q. What methodologies identify biological targets or mechanisms of action for this compound?
- Methodological Answer : Target deconvolution employs:
- Chemoproteomics : Immobilize the compound on agarose beads for pull-down assays, followed by LC-MS/MS to identify bound proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries highlight sensitivity/resistance genes.
- Kinase profiling : Radiolabeled ATP assays test inhibition of specific kinases (IC₅₀ determination). For example, pyrazole derivatives show affinity for PI3Kα . In vivo efficacy is validated using murine models with pharmacokinetic profiling (plasma t½, AUC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
